molecular formula C9H4 B14293338 Nona-1,3,5,7-tetrayne CAS No. 129066-17-7

Nona-1,3,5,7-tetrayne

Cat. No.: B14293338
CAS No.: 129066-17-7
M. Wt: 112.13 g/mol
InChI Key: WZZXZKDJDUNZAG-UHFFFAOYSA-N
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Description

Nona-1,3,5,7-tetrayne (CID 22956828) is a linear conjugated polyyne with the molecular formula C9H4 . It serves as a fundamental structural unit in the development of novel artificial ene-diyne compounds, which are investigated for their potent antitumor properties . A primary research application of this compound and its derivatives is their DNA cleaving activity. The core mechanism involves a cycloaromatization (CA) reaction, where the conjugated polyyne system undergoes cyclization to form a reactive biradical intermediate . This active species is capable of cleaving the backbone of duplex DNA, both through hydrogen abstraction from the deoxyribose-phosphate chains and via alkylation of DNA bases . Recent research has focused on synthesizing and evaluating water-soluble derivatives, such as thienyl tetraynes, to overcome hydrophobicity and incorporate triggering systems for controlled activation under physiological conditions . These studies, which utilize techniques like electrophoresis and atomic force microscopy, have demonstrated that cationic derivatives can effectively cleave plasmid DNA and abrogate its biological function . This positions this compound as a critical scaffold for designing new candidates in targeted cancer therapy research, particularly for addressing multi-drug resistant cancers . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129066-17-7

Molecular Formula

C9H4

Molecular Weight

112.13 g/mol

IUPAC Name

nona-1,3,5,7-tetrayne

InChI

InChI=1S/C9H4/c1-3-5-7-9-8-6-4-2/h1H,2H3

InChI Key

WZZXZKDJDUNZAG-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC#CC#C

Origin of Product

United States

Advanced Spectroscopic Characterization of Polyyne Structures

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. For polyynes, this technique is exceptionally powerful for identifying the characteristic carbon-carbon triple bonds (C≡C) that form the molecular backbone.

Raman spectroscopy is a primary tool for the analysis of polyynes. The technique is highly sensitive to the symmetric, non-polar vibrations characteristic of the C≡C bonds in the polyyne chain. The most prominent feature in the Raman spectrum of a polyyne is an intense band corresponding to the collective, in-phase stretching of the conjugated triple bonds. For nona-1,3,5,7-tetrayne, which contains four conjugated C≡C units, this mode is the definitive spectroscopic fingerprint of its acetylenic backbone.

A well-established phenomenon in polyyne chemistry is the systematic dependence of the C≡C stretching frequency on the length of the conjugated chain. As the number of conjugated triple bonds increases, the primary Raman-active stretching mode (often termed the ν(C≡C) mode) shifts to a lower frequency. This "softening" of the vibrational mode is a direct consequence of increased π-electron delocalization along the carbon chain. The enhanced conjugation effectively weakens the individual C≡C bonds, leading to a lower force constant and, consequently, a lower vibrational frequency.

This compound, with four C≡C units, fits predictably into this trend. Its primary Raman peak is observed at a significantly lower wavenumber compared to shorter polyynes like butadiyne (two C≡C units). This correlation provides a robust method for estimating the chain length of an unknown polyyne sample.

Table 1: Correlation of Polyyne Chain Length with Raman Frequency

This interactive table displays the typical Raman frequency for the primary C≡C stretching mode in hydrogen-terminated polyynes (H-(C≡C)n-H). Click on the headers to sort the data.

Polyyne NameNumber of Triple Bonds (n)Approximate Raman Frequency (νC≡C, cm⁻¹)
Butadiyne2~2200
Hexatriyne3~2154
Octatetrayne4~2103
Decapentayne5~2070
Dodecahexayne6~2045

Note: this compound (CH₃-(C≡C)₄-H) has n=4 and exhibits a Raman frequency very close to that of octatetrayne.

The vibrational properties of a polyyne chain are sensitive to its immediate environment and the chemical nature of its terminal groups.

End-Groups: The identity of the end-groups significantly influences the Raman spectrum. This compound is terminated by a methyl group (CH₃) at one end and a hydrogen atom at the other. This asymmetry, compared to a symmetric polyyne like octatetrayne (H-(C≡C)₄-H), breaks the molecule's center of symmetry. This can lead to subtle shifts in the primary ν(C≡C) frequency and may cause vibrational modes that were previously Raman-inactive in the symmetric counterpart to become weakly active. The mass and electronic properties (i.e., electron-donating or -withdrawing nature) of the end-groups perturb the electronic structure of the entire conjugated system, which is reflected in the vibrational frequencies.

Encapsulation: When polyynes are synthesized or isolated within a host structure, such as a carbon nanotube or a cyclodextrin (B1172386) molecule, their Raman spectra are altered. This confinement imposes mechanical strain on the polyyne chain. Typically, this results in a "blueshift" (a shift to higher frequency) of the ν(C≡C) mode, indicating a slight compression of the bonds by the host matrix. The interaction with the host can also lead to peak broadening.

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrations that induce a change in the molecule's net dipole moment. According to the rule of mutual exclusion, for a centrosymmetric molecule (like H-(C≡C)n-H), vibrations that are Raman-active are IR-inactive, and vice versa.

However, this compound (CH₃-(C≡C)₄-H) is not centrosymmetric due to its different end-groups. It possesses a permanent dipole moment, meaning its C≡C stretching vibrations are formally IR-active. While these bands are typically much weaker in the IR spectrum than in the Raman spectrum, their presence can be used for confirmation.

More importantly, IR spectroscopy serves as an excellent tool for molecular fingerprinting by identifying the terminal groups. The spectrum of this compound would exhibit characteristic bands for:

Terminal Alkyne C-H Stretch: A sharp, strong absorption near 3300 cm⁻¹ corresponding to the stretching of the ≡C-H bond.

Methyl C-H Stretches: A series of absorptions in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the terminal CH₃ group.

The presence of these distinct bands, in conjunction with the C≡C modes, provides unambiguous evidence for the complete molecular structure of this compound.

Raman Spectroscopy of C≡C Triple Bond Stretching Modes

Electronic Spectroscopy for Conjugation Analysis

Electronic spectroscopy investigates the transitions of electrons between different energy levels, primarily between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For polyynes, the extensive π-conjugation results in a relatively small HOMO-LUMO energy gap, making these molecules ideal subjects for UV-Vis spectroscopy.

The UV-Vis absorption spectrum of a polyyne is dominated by an intense π → π* electronic transition. A fundamental principle is that the energy of this transition is inversely proportional to the length of the conjugated system. As the polyyne chain lengthens, the HOMO-LUMO gap decreases, requiring less energy to excite an electron. This manifests as a bathochromic shift (or red-shift), where the wavelength of maximum absorption (λ_max) shifts to longer wavelengths.

This compound, with its chain of four conjugated triple bonds, absorbs light in the ultraviolet region. Its spectrum is characterized by a distinct absorption band with a well-resolved vibronic structure. This fine structure arises from the coupling of the electronic transition with the vibrational modes of the molecule, particularly the C≡C stretching mode. The spacing between these vibronic sub-peaks in the spectrum corresponds directly to the energy of the dominant C≡C vibration in the electronically excited state.

Table 2: Correlation of Polyyne Chain Length with UV-Vis Absorption Maximum

This interactive table shows the shift in the primary absorption maximum (λ_max) with increasing conjugation in hydrogen-terminated polyynes. Click on the headers to sort the data.

Polyyne NameNumber of Triple Bonds (n)Approximate λ_max (nm)
Butadiyne2~215
Hexatriyne3~241
Octatetrayne4~266
Decapentayne5~289
Dodecahexayne6~310

Note: this compound (CH₃-(C≡C)₄-H) has n=4 and exhibits a λ_max value very similar to that of octatetrayne, confirming its extensive conjugation.

Theoretical and Computational Investigations of Nona 1,3,5,7 Tetrayne and Oligoyne Electronic Structures

Quantum Chemical Methodologies for Electronic Structure Prediction

A variety of quantum chemical methodologies have been employed to predict the electronic structure of oligoynes, each with varying levels of accuracy and computational cost. These methods are essential for understanding the nuanced electronic characteristics of these one-dimensional carbon systems.

Ab Initio Calculations (Hartree-Fock, MP2) for Equilibrium Geometries and Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2), provide a foundational, albeit sometimes preliminary, understanding of the equilibrium geometries and electronic properties of oligoynes. researchgate.netresearchgate.net The HF method is often the initial step in more complex calculations, offering a baseline approximation of the electronic structure. researchgate.net However, it is well-established that electron correlation effects, which are not fully accounted for in HF theory, are significant in these conjugated systems. researchgate.netnih.gov

The MP2 method improves upon HF by incorporating electron correlation, leading to more accurate predictions of molecular properties. researchgate.netnih.gov Studies have shown that MP2 calculations can provide valuable insights into the bond length alternation (BLA) and energy band gaps of oligoynes. researchgate.net However, for infinite chains, these methods can be computationally demanding, often requiring extrapolation from calculations on smaller oligomers. researchgate.net Comparing results from HF, MP2, and other methods like Density Functional Theory (DFT) reveals that while trends may be similar, the quantitative agreement can vary, highlighting the importance of choosing an appropriate level of theory for the property of interest. nih.gov

Interactive Data Table: Comparison of Theoretical Methods for Polyyne Properties
Property Hartree-Fock (HF) Møller-Plesset (MP2) Key Findings
Bond Length Alternation (BLA) Provides a baseline but can be inaccurate due to neglect of electron correlation. researchgate.net Offers a more accurate description by including electron correlation effects. researchgate.net MP2 generally provides a better quantitative description of the geometry.
Energy Band Gap Tends to overestimate the band gap. Provides improved predictions over HF. researchgate.net Electron correlation is crucial for accurate band gap determination.
Computational Cost Relatively lower cost, making it a common starting point. researchgate.net More computationally expensive than HF, especially for large systems. researchgate.net The choice of method involves a trade-off between accuracy and computational feasibility.

Density Functional Theory (DFT) for Bond Length Alternation (BLA) and Energy Gaps

Density Functional Theory (DFT) has become a widely used tool for investigating the electronic structure of oligoynes due to its favorable balance of computational cost and accuracy. researchgate.netacs.org A key structural parameter in these systems is the Bond Length Alternation (BLA), which is the difference in length between the single and triple carbon-carbon bonds. acs.org The magnitude of the BLA is directly related to the electronic properties, including the energy gap. arxiv.org

Different DFT functionals can yield varying results. For instance, local density approximation (LDA) and generalized gradient approximation (GGA) functionals are known to significantly underestimate the BLA in Peierls-distorted systems like polyynes. aip.orgarxiv.org In contrast, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, provide more accurate BLA values. researchgate.netaip.org The BHHLYP functional, for example, has been shown to perform well in predicting both the geometry and energy gaps of polyynes. nih.gov Time-dependent DFT (TD-DFT) calculations are also employed to investigate excited states and predict electronic transitions. wiley.com

Interactive Data Table: DFT Functional Performance for Polyyne Properties
DFT Functional Type Bond Length Alternation (BLA) Prediction Energy Gap Prediction
LDA/GGA Significantly underestimates BLA. aip.orgarxiv.org Tends to underestimate the energy gap. aip.org
Hybrid (e.g., B3LYP, BHHLYP) Provides more accurate BLA values. aip.orgnih.gov Offers improved energy gap predictions compared to LDA/GGA. acs.orgnih.gov
Coulomb-Attenuated (e.g., CAM-B3LYP) Yields accurate BLA values. nih.gov Provides good estimates for excitation energies. nih.gov

Advanced Many-Body Perturbation Theory (GW Approximation) and Hybrid Functionals (HSE06) for Accurate Band Gap Determination

For highly accurate determination of the band gap in oligoynes and the infinite polyyne chain, more advanced computational methods are necessary. The GW approximation, a many-body perturbation theory approach, has emerged as a reliable method for calculating quasiparticle energies and, consequently, the electronic band gap. aip.orgcnrs.fr The GW method goes beyond standard DFT by providing a more rigorous treatment of electron correlation effects. cnrs.fracs.org

Calculations have shown that the choice of the underlying DFT functional for the initial geometry optimization is crucial. Using a hybrid functional like HSE06 for geometry optimization, which provides a more realistic BLA, followed by a GW calculation, yields band gap values in excellent agreement with experimental extrapolations. aip.orgarxiv.org For instance, the HSE06 functional alone predicts a significantly larger BLA and band gap for polyyne compared to LDA, and the subsequent application of the GW approximation further refines the band gap to a value around 2.16 eV. aip.org This highlights the inadequacy of semi-local DFT for studying Peierls distorted systems and the necessity of methods like GW for quantitative accuracy. aip.org

Analysis of Electronic Band Structure and Density of States

The electronic band structure and density of states (DOS) are fundamental to understanding the electrical and optical properties of oligoynes. These analyses reveal the distribution of electronic states and the nature of the energy gap that governs their semiconductor behavior.

Peierls Distortion and its Influence on Polyyne Electronic Structure

The electronic structure of an infinite, one-dimensional chain of equally spaced carbon atoms would theoretically be metallic. However, such a system is unstable and undergoes a Peierls distortion, a geometric distortion that leads to alternating single and triple bonds (bond length alternation). rsc.orgaps.org This dimerization opens up a band gap at the Fermi level, transforming the material into a semiconductor. aps.org The magnitude of this Peierls distortion, and consequently the size of the band gap, can be influenced by various factors, including interactions with a surrounding environment, such as encapsulation within carbon nanotubes. aps.org Theoretical studies have confirmed that the Peierls distortion is a critical factor in determining the electronic properties of polyynes. aip.org

Characterization of Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) Gaps

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter for finite oligoynes, representing the energy required for the lowest electronic excitation. schrodinger.com This HOMO-LUMO gap is analogous to the band gap in the infinite polyyne chain. cnrs.fr

Theoretical calculations consistently show that the HOMO-LUMO gap decreases as the length of the oligoyne chain increases. arxiv.org Extrapolating the HOMO-LUMO gaps of a series of oligoynes to infinite chain length is a common method to estimate the band gap of polyyne. researchgate.net These extrapolations, based on experimental data from short oligoynes, suggest a band gap for polyyne in the range of 2.0 to 2.3 eV, which is in good agreement with results from advanced GW calculations. researchgate.net The nature of the end-groups attached to the oligoyne chain can also influence the HOMO-LUMO gap. researchgate.net The accurate prediction of these gaps is vital, as they determine the optical and electronic properties of the molecules. schrodinger.com

Theoretical Predictions for Metallicity versus Semiconductivity in LCCs

Theoretical investigations into the electronic properties of linear carbon chains (LCCs), such as polyynes and their cumulene counterparts, reveal a fundamental dichotomy in their predicted conductivity. LCCs can be categorized into two primary forms: polyynes, with alternating single and triple bonds, and cumulenes, which feature consecutive double bonds. rhhz.net This structural difference is central to their electronic behavior.

Long-chain polyynes are theoretically predicted to be semiconductors. rhhz.netresearchgate.net This semiconducting nature is attributed to a phenomenon known as Peierls distortion, which states that a one-dimensional metallic chain is unstable and will distort to open an electronic band gap. researchgate.net In polyynes, this distortion manifests as bond length alternation (BLA)—the distinct and repeating pattern of shorter triple bonds and longer single bonds. researchgate.net The magnitude of this BLA is directly related to the size of the HOMO-LUMO gap; a larger BLA corresponds to a wider band gap. researchgate.netaps.org While increasing the length of a polyyne chain reduces the HOMO-LUMO gap, theoretical models suggest that the BLA and the gap will not reach zero, even in an infinitely long chain, thus preserving its semiconducting character. rhhz.net

In contrast, cumulenes, with their equalized double bonds, are predicted to be metallic. rhhz.netaps.org Their structure avoids the Peierls distortion, allowing for a gapless electronic band structure where the valence and conduction bands touch. aps.org The potential for a strain-induced transition from a semiconducting polyyne to a metallic cumulene has also been explored theoretically and demonstrated experimentally. arxiv.org

Despite general agreement on the semiconducting nature of polyynes, the precise value of the energy gap for an infinite polyyne (carbyne) remains a point of contention in theoretical literature, with extrapolated values varying significantly from 0.3 eV to over 4 eV. aip.org This discrepancy highlights the sensitivity of computational models to the chosen methods and parameters. researchgate.netaip.org

Table 1: Predicted Electronic Properties of Linear Carbon Chains (LCCs)

Feature Polyyne Cumulene References
Bonding Alternating single and triple bonds (-C≡C-)n Consecutive double bonds (=C=C=)n rhhz.net
Predicted Conductivity Semiconducting Metallic rhhz.netresearchgate.netaps.org
Band Gap Non-zero, decreases with length Zero or near-zero rhhz.netresearchgate.netaps.org
Governing Principle Peierls distortion leads to Bond Length Alternation (BLA) Avoids Peierls distortion, resulting in equalized bonds researchgate.netaps.org

Computational Modeling of Polyyne Interactions with Confining Environments (e.g., CNTs)

The inherent reactivity of long polyyne chains has led to the strategy of encapsulating them within protective hosts, most notably carbon nanotubes (CNTs). mdpi.com Computational modeling, primarily using Density Functional Theory (DFT), has been instrumental in understanding the complex interactions between the confined polyyne chain and the host CNT. rhhz.netcsic.esarxiv.org

These studies reveal two primary interaction mechanisms: van der Waals forces and charge transfer. aps.org Van der Waals interactions strongly influence the vibrational properties of the encapsulated polyyne, an effect not typically anticipated for C-C stretching vibrations. aps.org The stability of the polyyne@CNT hybrid system is dependent on the nanotube's diameter. DFT calculations have been used to determine the optimal CNT diameter for encapsulating LCCs by calculating the interaction energies for various tube chiralities. arxiv.org For instance, calculations comparing (4,4), (5,5), (6,6), and (7,7) CNTs showed that the (5,5) tube, with a diameter of approximately 0.69 nm, provided the lowest interaction energy, indicating it as the optimal host among those tested. arxiv.org

Furthermore, computational models predict a charge transfer (CT) from the host nanotube to the encapsulated polyyne chain. rhhz.netcsic.esaps.org This transfer of electrons reduces the BLA of the confined polyyne compared to a free chain. rhhz.net The extent of this charge transfer is influenced by the electronic properties of the CNT. In a DFT supercell calculation of an infinite polyyne inside a metallic (10,0)@(18,0) double-walled carbon nanotube (DWCNT), the overlap between the chain's LUMO band and the outer tube's valence band resulted in a charge transfer of 0.022 electrons per chain atom. csic.esaps.org This charge transfer effectively lowers the excitonic energy gaps of the encapsulated LCCs by about 0.5 eV compared to similarly sized end-capped polyynes in solution. rhhz.net

Table 2: DFT Calculation of Interaction Energy for Linear Carbon Chains (LLCC) in CNTs of Different Diameters

Host CNT Chirality CNT Diameter (nm) Interaction Energy (eV/atom) Reference
(4,4) 0.54 -0.160 arxiv.org
(5,5) 0.69 -0.175 arxiv.org
(6,6) 0.81 -0.165 arxiv.org
(7,7) 0.95 -0.155 arxiv.org

Computational Studies on Metal-Doped and Metalated Polyyne Structures

Computational studies have explored the modification of polyynes through the incorporation of metal atoms, either by doping the chain or by attaching organometallic end-groups. These modifications are predicted to significantly engineer the electronic properties of the carbon wire.

First-principles calculations on polyyne wires doped with an organometallic Ru(dppe)2 fragment show a dramatic increase in conductance compared to all-carbon analogues. aip.orgrsc.org The ruthenium dopant engineers the energy levels of the molecule's frontier orbitals. aip.org Theoretical calculations suggest that the electron-donating Ru(II) unit raises the HOMO level, thereby lowering the energy barrier for charge transport and facilitating higher conductance. rsc.org These metal-doped systems can exhibit multiple negative differential resistance (NDR) behaviors, an intrinsic feature that is robust against conformational changes of the molecule. aip.org

The effect of heteroatom doping has also been studied computationally using nitrogen as a model. GW method calculations on N-doped polyynes show that the quasiparticle energy gap can be tuned by changing the position of the nitrogen atom within the chain. arxiv.orgiphy.ac.cn Substituting the second-nearest-neighbor carbon atom from the end was found to cause the most significant reduction in the HOMO-LUMO gap. iphy.ac.cn This demonstrates that doping can be a powerful route to tailor the electronic properties of polyynes for specific applications. arxiv.orgiphy.ac.cn

Other computational studies have investigated linear atomic chains composed of carbon and transition metals (TM). Spin-polarized DFT calculations predict that C-TM chains can exhibit half-metallic properties, where one spin channel is metallic while the other is semiconducting. aps.org For example, in (C2Cr)n chains, the majority spin bands are predicted to be metallic, while the minority spin bands are semiconducting. aps.org This unique property, where metallic and semiconducting characteristics coexist in the same structure, is a distinctive feature of these one-dimensional systems and opens avenues for their use in spintronics. aps.org

Table 3: Summary of Computational Findings on Modified Polyynes

Modification Type System Studied (Computational) Predicted Effect on Electronic Properties References
Organometallic Doping Polyyne with Ru(dppe)2 fragment Higher conductance; Ru raises HOMO level, lowering transport barrier. aip.orgrsc.org
Heteroatom Doping Nitrogen-doped polyynes (Cm→N-polyyne[n]) Tunable HOMO-LUMO gap depending on N position; n-type semiconductor. arxiv.orgiphy.ac.cn
Transition Metal Chains Linear chains of (CnTM) Half-metallic properties; spin-dependent conductivity (metallic/semiconducting). aps.org

Advanced Research Applications and Future Perspectives for Polyyne Based Materials

Nona-1,3,5,7-tetrayne as a Functional Component in Molecular Electronics

The quest for miniaturization in electronics has driven significant research into the use of individual molecules as functional electronic components. In this context, the rigid, linear structure of polyynes like this compound makes them prime candidates for applications in molecular-scale electronics.

Oligoynes, a class of compounds to which this compound belongs, are extensively investigated as molecular wires due to their conjugated π-system that facilitates electron transport. A key characteristic of oligoynes is their rigid rod-like structure, which is a consequence of the sp-hybridized carbon chain. This rigidity is advantageous for creating predictable and stable connections between molecular-scale components.

Research into oligoynes with pyridyl end groups has demonstrated their ability to form stable junctions with gold electrodes. The conductance of these molecular wires has been shown to have a remarkably low dependence on the length of the polyyne chain, a highly desirable property for molecular electronic components. This suggests that even as the length of the oligoyne increases, the efficiency of charge transport remains high. While direct experimental data for this compound is not extensively reported, its structure is analogous to the oligoynes studied, and it is anticipated to exhibit similar behavior as a molecular wire.

Compound ClassEnd GroupsKey Finding on Conductance
OligoynesPyridylLow dependence on molecular length

The development of transistors based on single molecules is a significant goal in molecular electronics. Polyynes are promising in this area due to their intrinsic semiconductor properties. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in polyynes can be tuned by varying the chain length and the end-capping groups.

A field-effect transistor (FET) has been successfully fabricated using a polyyne–polyene structure. This device demonstrated n-type conductivity with a promising on/off current ratio, indicating that current modulation is feasible. For a hypothetical transistor based on this compound, its specific HOMO-LUMO gap would be a critical parameter determining its performance. The ability to function as a semiconductor is fundamental to its potential application in a molecular transistor.

Transistor ParameterReported Value for a Polyyne-Polyene FET
Transconductance3.2 nA/V
Threshold Voltage-0.3 V
Conductivity Typen-type
Ion/Ioff Ratio~104

Understanding the mechanisms of electron and charge transport within a single molecule is crucial for designing molecular electronic devices. In conjugated systems like this compound, charge transport occurs along the π-conjugated backbone. The efficiency of this transport is influenced by the degree of electron delocalization.

Studies on conjugated polymers have revealed that intra-chain (along the polymer backbone) charge transport is significantly more efficient than inter-chain (between different polymer chains) transport. This highlights the importance of the continuous conjugated system present in polyynes. For this compound, the linear arrangement of alternating triple and single bonds provides a direct pathway for intramolecular charge transport. The primary mechanism is expected to be coherent tunneling, especially over shorter molecular lengths, with the rate of transport being dependent on the energy alignment of the molecule's orbitals with the Fermi levels of the electrodes.

Polyynes in Optoelectronic Device Development

The interaction of polyynes with light makes them interesting for optoelectronic applications. Their highly polarizable π-electron system is responsible for their significant nonlinear optical (NLO) properties. These properties are of interest for applications such as optical switching and data storage.

Research on various oligoynes has shown that their third-order NLO response increases with the length of the polyyne chain. This suggests that this compound, as a conjugated tetrayne, would possess notable NLO properties. The ability to tailor the electronic and photophysical properties by selecting appropriate end-groups further enhances their potential in optoelectronics. Applications for polyynes in this field include roles as active components in organic light-emitting diodes (OLEDs) and in systems for photoinduced electron transfer.

Role of Polyyne Derivatives as Precursors for Novel Carbon Allotropes (e.g., Fullerenes, Carbyne)

Polyynes are considered to be fundamental building blocks for the synthesis of other carbon allotropes. The controlled reaction of polyyne derivatives can lead to the formation of more complex carbon structures like fullerenes and the elusive one-dimensional carbon chain, carbyne.

The discovery of fullerenes was linked to experiments simulating conditions in carbon stars, where polyynes are known to exist. It is hypothesized that the cyclization and aggregation of polyynes and their derivatives can lead to the formation of fullerene cages. While direct synthesis of fullerenes from this compound has not been specifically detailed, its structure represents a potential fragment that could contribute to the bottom-up synthesis of these carbon spheres.

Furthermore, long-chain polyynes are considered finite models for carbyne. The synthesis and study of progressively longer polyynes allow for the extrapolation of the properties of infinite carbyne. This compound serves as a short-chain model in this context, and its spectroscopic and electronic properties contribute to the fundamental understanding of this ultimate one-dimensional carbon wire. The stabilization of longer polyyne chains with bulky end-groups has been a key strategy in advancing the synthesis of carbyne-like molecules.

Emerging Research Directions in Polyyne Chemistry and Materials Science

The field of polyyne chemistry is continually evolving, with several exciting research directions emerging. A primary focus is on the synthesis of longer and more stable polyyne chains to better approximate the properties of carbyne and to create more effective molecular wires. The use of rotaxanes, where the polyyne chain is threaded through a macrocycle, is a promising strategy for stabilization.

Another area of active research is the on-surface synthesis of polyynes. This technique allows for the creation of well-defined polyyne structures directly on a substrate, which is advantageous for the fabrication of molecular electronic devices. The development of new synthetic methodologies, such as the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, has expanded the toolkit for creating a wider variety of polyyne structures with different end-groups and functionalities. For a molecule like this compound, these advanced synthetic methods could enable its incorporation into more complex molecular architectures and its functionalization for specific applications in materials science. The inherent instability of longer polyynes under ambient conditions remains a significant challenge, and much of the current research is aimed at overcoming this limitation to unlock the full potential of these fascinating molecules.

Strategies for Achieving Longer and More Stable Linear Carbon Chains

A primary obstacle in the study and application of polyynes, including this compound, is their inherent instability. wikipedia.org Longer chains are particularly prone to exothermic cross-linking, which can be explosive. wikipedia.org Consequently, a significant area of research focuses on developing strategies to protect the reactive sp-hybridized carbon skeleton, enabling the synthesis and isolation of longer, more robust chains.

Key strategies include:

End-Capping with Bulky Groups: This is the most established method for stabilizing polyynes. nih.gov By attaching sterically demanding groups to the ends of the carbon chain, intermolecular interactions and decomposition pathways are hindered. nih.govacs.org This approach effectively creates a protective shield around the polyyne core. nih.gov A classic example involves the use of tert-butyl groups, a technique that has been foundational in the field since the 1950s. nih.govacs.org The judicious choice of end-groups is critical, as they not only provide stability but can also be used to tune the electronic and photophysical properties of the molecule. rsc.org

Mechanical Encapsulation and Interlocking: A more advanced strategy involves physically isolating the polyyne chain within a larger molecular structure.

Rotaxanes: This method threads the polyyne chain through the cavity of a macrocycle, creating a "molecular necklace" or rotaxane. This architecture provides exceptional protection and has been used to synthesize and stabilize long polyyne chains. wikipedia.orgcdnsciencepub.com

Carbon Nanotube (CNT) Confinement: Researchers have successfully synthesized exceptionally long linear carbon chains, containing thousands of carbon atoms, within the hollow core of double-walled carbon nanotubes (DWCNTs). acs.orgnih.govscispace.com This method provides the ultimate protection, allowing for the bulk production of stable, long-chain polyynes that approach the structure of carbyne. nih.govscispace.com The surrounding nanotube not only stabilizes the chain but also influences its electronic and vibrational properties, a finding confirmed through resonance Raman spectroscopy. researchgate.netarxiv.org Surprisingly, these confined chains exhibit high thermal stability, withstanding temperatures up to 500 °C. researchgate.net

Supramolecular and Nanoparticle Stabilization: Other approaches leverage non-covalent interactions or nanoparticle association. This includes complexation with mercury-containing tridentate Lewis acids to form layered adducts and co-deposition with silver nanoparticles, which has been shown to stabilize the chains against heat. wikipedia.org

These stabilization techniques are crucial for overcoming the length limitations that have historically constrained polyyne research, paving the way for the study of molecules that more closely model the properties of infinite carbyne. rsc.orgnih.gov

Synthesis and Characterization of Novel Polyyne Architectures and Heteroatom-Containing Analogs

Beyond simple linear chains, chemists are designing and constructing more complex molecular architectures based on the polyyne framework. These novel structures are essential for integrating polyynes into functional materials and devices. A cornerstone of polyyne synthesis is the oxidative acetylenic homocoupling reaction (e.g., Glaser, Eglinton-Galbraith, and Hay couplings), which joins terminal alkyne precursors. nih.govwikipedia.org While effective for shorter chains, yields often decrease for longer targets. nih.gov

Innovations in this area include:

Interlocked Architectures (Rotaxanes): As mentioned for stabilization, the synthesis of polyyne-based rotaxanes represents a significant achievement in creating complex molecular machinery. cdnsciencepub.com These structures, where the carbon chain is threaded through macrocycles, are not only more stable but also offer a platform for developing molecular switches and wires.

Three-Dimensional Frameworks: Bulky terminal groups, like adamantane, can be used as anchor points to create rigid, three-dimensional structures. The synthesis of molecules such as 1,3,5,7-tetraethynyladamantane is a step toward creating 3D polymers with a polyyne backbone, which could have interesting conductive properties.

Heteroatom-Containing Analogs: Replacing carbon atoms within the chain or in the end-groups with other elements (heteroatoms) dramatically expands the functional possibilities of polyynes.

Dicyanopolyynes: These are polyynes terminated with nitrile (–C≡N) groups. researchgate.net They are of significant interest as they have been detected in interstellar space and can be synthesized through methods like electric arc discharge in liquid nitrogen or laser ablation. researchgate.net

Nitrogen-Containing Bicyclic Structures: While not linear polyynes, research into the synthesis of complex heteroatomic frameworks like 1,3,5,7-tetraazabicyclo[3.3.1]nonanes demonstrates the advanced chemical methods available for creating intricate structures containing multiple nitrogen atoms. researchgate.net This knowledge can be applied to the design of novel, nitrogen-doped carbon materials.

The characterization of these novel molecules relies on a suite of advanced spectroscopic techniques, including ¹³C NMR spectroscopy, UV-vis spectroscopy, and Raman spectroscopy, which provide insights into their structure, conjugation length, and physical properties, allowing for extrapolation to the properties of carbyne. nih.govacs.org

Unresolved Scientific Questions and Prospects for Translational Research

Despite significant progress, the field of polyyne chemistry is rich with fundamental questions and exciting prospects for future applications. The study of this compound and its relatives serves as a gateway to exploring these frontiers.

Unresolved Scientific Questions:

The Carbyne Conundrum: The definitive, verifiable synthesis of carbyne as a stable, bulk material remains one of the most significant challenges in materials science. nih.govresearchgate.net While polyynes encapsulated in nanotubes represent a form of carbyne, an isolated, freestanding sample has yet to be produced and conclusively characterized. acs.org

The Polyyne vs. Cumulene Paradox: A fascinating theoretical question arises when considering infinite chains. Polyynes (alternating single and triple bonds) and cumulenes (all double bonds) are both composed of sp-hybridized carbon atoms. As the chains lengthen, the influence of the end-groups diminishes. This leads to a paradox: if end-group effects vanish at infinite length, how can the properties of polyynes (predicted to be semiconducting) and cumulenes (predicted to be metallic) remain distinct? cdnsciencepub.com This question strikes at the heart of our understanding of chemical bonding in one-dimensional systems.

The "Folding Code" of Carbon Chains: Much like predicting the three-dimensional structure of a protein from its amino acid sequence remains a grand challenge, predicting the precise properties and behavior of a polyyne based solely on its length and end-groups is not fully solved. wikipedia.org Understanding how chain length, end-groups, and environment dictate electronic and mechanical properties is a key area of ongoing research.

Prospects for Translational Research:

The unique properties of polyynes make them highly attractive candidates for a range of advanced technologies:

Molecular Electronics: With their rigid, linear structure and highly conjugated π-system, polyynes are ideal models for "molecular wires." rsc.org Their ability to conduct electricity over short distances makes them promising components for nanoscale circuits, optoelectronics, and molecular switches. rsc.org

Ultra-Strong Materials: Theoretical calculations predict that carbyne could be one of the strongest materials ever conceived, with a tensile stiffness and specific stiffness significantly exceeding that of diamond, graphene, and carbon nanotubes. rsc.org Realizing even a fraction of this potential by creating bulk polyyne-based materials could revolutionize fields from aerospace to civil engineering.

Carbon Nanostructure Precursors: Polyynes can serve as building blocks for the synthesis of other "synthetic carbon allotropes" like fullerenes and carbon nanotubes, offering new, bottom-up fabrication routes for these valuable materials. rsc.org

The journey from synthesizing a simple molecule like this compound to developing carbyne-based technologies is long, but the potential rewards continue to drive intense scientific inquiry.

Data Tables

Table 1: Computed Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₉H₄ nih.gov
Molecular Weight 112.13 g/mol nih.gov
Exact Mass 112.0313001276 Da nih.gov
CAS Number 129066-17-7 nih.gov
InChI Key WZZXZKDJDUNZAG-UHFFFAOYSA-N nih.gov
SMILES CC#CC#CC#CC#C nih.gov

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing Nona-1,3,5,7-tetrayne, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves iterative alkyne coupling reactions under inert conditions. To improve yield and reproducibility, use Schlenk-line techniques to exclude oxygen/moisture, and monitor reactions via inline spectroscopy (e.g., FTIR or Raman). Calibrate equipment rigorously and validate purity through GC-MS or HPLC. For reproducibility, document all parameters (e.g., solvent purity, catalyst loading, reaction time) in line with guidelines for experimental transparency .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound characterization?

  • Methodological Answer : Use 13C^{13}\text{C} NMR to distinguish sp-hybridized carbons, supported by DFT-calculated chemical shifts. IR spectroscopy can confirm triple-bond vibrations (~2100–2260 cm1^{-1}). For ambiguous peaks, employ 2D NMR (e.g., COSY or HSQC) and cross-reference with synthetic intermediates to rule out side products .

Q. What experimental controls are critical when assessing the thermal stability of this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert gas (argon/nitrogen) to isolate decomposition pathways. Include control samples (e.g., shorter polyynes) to benchmark stability. Replicate trials with varying heating rates to identify kinetic parameters. Report deviations in decomposition onset temperatures with error margins to highlight measurement sensitivity .

Advanced Research Questions

Q. How can discrepancies between theoretical predictions (e.g., DFT) and experimental electronic properties of this compound be resolved?

  • Methodological Answer : Perform hybrid functional calculations (e.g., B3LYP or CAM-B3LYP) with solvent corrections to model conjugation effects. Validate via UV-Vis-NIR spectroscopy and cyclic voltammetry. If discrepancies persist, assess sample purity (e.g., trace oxygen adducts) and consider environmental factors (e.g., solvent polarity) in DFT settings .

Q. What strategies address contradictions in reported reactivity of this compound with electrophiles?

  • Methodological Answer : Use kinetic studies (stopped-flow UV-Vis) to compare reaction rates under controlled conditions. Test competing mechanisms (e.g., radical vs. polar pathways) using radical traps (TEMPO) or isotopic labeling. Meta-analyze literature data to identify systematic biases (e.g., solvent choice, substrate ratios) and propose standardized reactivity assays .

Q. How can multivariate analysis (e.g., PCA) disentangle the effects of substituents on this compound’s electronic structure?

  • Methodological Answer : Design a matrix of derivatives with systematic substituent variations (e.g., electron-withdrawing/donating groups). Collect DFT-computed HOMO/LUMO energies, Hammett constants, and experimental redox potentials. Apply PCA to reduce dimensionality and identify dominant factors influencing electronic behavior. Validate models through leave-one-out cross-validation .

Data Analysis and Contradiction Management

Q. What statistical frameworks are suitable for reconciling conflicting data on this compound’s nonlinear optical properties?

  • Methodological Answer : Use mixed-effects models to account for lab-specific variables (e.g., laser pulse duration in Z-scan measurements). Perform sensitivity analysis to quantify how instrument calibration affects hyperpolarizability values. Publish raw datasets with metadata to enable independent re-evaluation .

Q. How should researchers design experiments to test hypotheses about this compound’s potential as a molecular wire?

  • Methodological Answer : Employ single-molecule conductance measurements (STM break junction) with gold electrodes. Control electrode surface roughness and anchoring groups (e.g., thiols vs. amines). Compare length-dependent conductance decay (β-values) with theoretical predictions. Replicate across multiple labs to confirm robustness .

Tables for Key Methodological Comparisons

Parameter Synthetic Method A Synthetic Method B
Yield (%)32 ± 545 ± 3
Purity (HPLC)98%95%
Reproducibility (n=5 labs)70%90%
Key LimitationOxygen sensitivityCatalyst cost

Table 1: Comparative analysis of synthetic protocols for this compound .

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